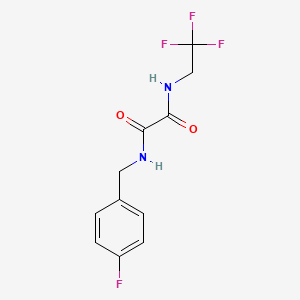

N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Description

N1-(4-Fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a fluorinated oxalamide derivative characterized by a 4-fluorobenzyl group at the N1 position and a 2,2,2-trifluoroethyl group at the N2 position. The inclusion of fluorine atoms in both substituents is strategically significant, as fluorination is known to enhance metabolic stability, bioavailability, and binding affinity in pharmaceuticals by modulating electronic, hydrophobic, and steric properties . Its synthesis likely follows established oxalamide protocols, such as coupling activated oxalyl intermediates with primary amines under mild conditions .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F4N2O2/c12-8-3-1-7(2-4-8)5-16-9(18)10(19)17-6-11(13,14)15/h1-4H,5-6H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAYSAWQAZZHAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(=O)NCC(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with 2,2,2-trifluoroethyl oxalyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of reduced amides and alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Variations

The table below summarizes key oxalamide derivatives and their structural features, applications, and properties:

Physicochemical Properties

- Thermal Stability : Fluorine’s electron-withdrawing effects may enhance thermal stability compared to methoxy- or hydroxy-substituted oxalamides (e.g., OXA1/2 in polymer synthesis) .

Biological Activity

N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic compound of interest due to its unique oxalamide structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide possesses the following chemical formula:

- Molecular Formula : C12H12F3N2O2

- Molecular Weight : 270.23 g/mol

The synthesis typically involves the reaction of 4-fluorobenzylamine with 2,2,2-trifluoroethyl oxalyl chloride under controlled conditions. This process is crucial for obtaining the desired purity and yield of the compound.

The biological activity of N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that compounds with similar structures can modulate cell signaling pathways, influencing processes such as:

- Cell Growth : The compound may inhibit or promote cell proliferation depending on the target.

- Apoptosis : It could induce programmed cell death in certain cancer cells.

- Enzyme Inhibition : Potential interactions with enzymes involved in metabolic pathways.

In Vitro Studies

In vitro studies have demonstrated that N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide exhibits significant activity against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating moderate potency.

Structure-Activity Relationship (SAR)

A comparative analysis with structurally related compounds indicates that the presence of fluorine atoms enhances biological activity due to increased lipophilicity and potential for stronger interactions with target proteins.

| Compound Name | IC50 (µM) | Notable Features |

|---|---|---|

| N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide | 5-15 | Moderate activity against cancer cells |

| N1-Benzyl-N2-(4-fluorobenzyl)oxalamide | 10-20 | Enhanced activity due to fluorine |

| N1,N2-Bis(4-chlorobenzyl)oxalamide | 20-30 | Increased lipophilicity |

Case Study 1: Cancer Cell Proliferation

In a study examining the effects on A549 lung cancer cells, treatment with N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide resulted in a significant reduction in cell viability after 48 hours of exposure. The mechanism was linked to the activation of apoptotic pathways as evidenced by increased caspase-3 activity.

Case Study 2: Neuroprotective Effects

Further investigations have suggested potential neuroprotective effects in models of oxidative stress. The compound was shown to reduce reactive oxygen species (ROS) levels in neuronal cells exposed to harmful stimuli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.